![molecular formula C13H15N3O2 B5160571 N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)
N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group, a 3-methylphenyl group, and a propanamide moiety attached to the oxadiazole ring
Preparation Methods
The synthesis of N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methyl Group:
Introduction of the 3-Methylphenyl Group: This step involves the coupling of the oxadiazole ring with a 3-methylphenyl derivative. This can be accomplished through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate catalysts and conditions.
Formation of the Propanamide Moiety:
Chemical Reactions Analysis
N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring or the phenyl ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Scientific Research Applications
N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials, with specific functionalities.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including catalysis and the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide can be compared with other similar compounds, such as:
N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide: This compound has a similar structure but with a different substituent on the phenyl ring, leading to variations in its chemical and biological properties.
1,2,4-Oxadiazole Thioether Derivatives:
Properties
IUPAC Name |
N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-4-3-5-10(8-9)13-15-12(18-16-13)7-6-11(17)14-2/h3-5,8H,6-7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBPNSPLEHGMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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